alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride

Beschreibung

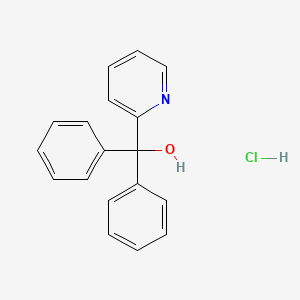

alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride is a synthetic organic compound characterized by a pyridine ring substituted with a methanol (-CH2OH) group at the 2-position and two phenyl groups attached to the adjacent carbon (α-position). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and research applications.

Eigenschaften

IUPAC Name |

diphenyl(pyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-14,20H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMDRFVOHSEQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675869 | |

| Record name | Diphenyl(pyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109812-56-8 | |

| Record name | Diphenyl(pyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation and Grignard Addition

The synthesis of α,α-diphenyl-4-piperidinemethanol, as described in CN104003929A, involves a four-step sequence:

-

N-Acetylation of 4-piperidinecarboxylic acid with acetyl chloride (1:1.5–2 molar ratio) at reflux.

-

Friedel-Crafts acylation with benzene to install a benzoyl group.

-

Grignard reaction with phenylmagnesium halide (4 equivalents) to form the tertiary alcohol.

-

Deacetylation under acidic hydrolysis.

Adaptation for 2-Pyridinemethanol:

-

Replace piperidinecarboxylic acid with 2-pyridinecarboxylic acid.

-

Use N-Boc protection instead of acetylation to mitigate side reactions during acylation.

-

Optimize benzene stoichiometry to prevent over-substitution at the ortho-position.

Radical Coupling and Catalytic Hydrogenation

CN112724070A outlines a route for α,α-diphenyl-4-pyridinemethanol via radical coupling of 4-cyanopyridine with benzophenone using metallic sodium, followed by hydrogenation. While this method avoids Grignard reagents, the high-pressure hydrogenation (3–5 atm H₂) risks reducing the pyridine ring to piperidine.

Modifications for 2-Cyanopyridine:

-

Substitute 4-cyanopyridine with 2-cyanopyridine.

-

Employ Pd/CaCO₃ under mild hydrogen pressure (1 atm) to preserve aromaticity.

-

Use benzophenone dimethyl acetal to enhance coupling efficiency.

Chiral Resolution and Salt Formation

US3940404A demonstrates the synthesis of antimalarial pyridylcarbinolamines via reductive amination and salt formation. Although targeting a 4-pyridyl derivative, the protocol highlights critical steps for hydrochloride salt preparation:

-

Reduction of imine intermediates with NaBH₄ in methanol.

-

Acidification with HCl to precipitate the hydrochloride salt.

Application to 2-Pyridinemethanol:

-

After synthesizing the free base, dissolve in anhydrous ether and bubble HCl gas to achieve high-purity hydrochloride.

Industrial Scalability and Cost Analysis

Raw Material Economics

Process Optimization

-

Continuous flow reactors for Friedel-Crafts acylation minimize AlCl₃ waste.

-

In situ quenching of Grignard reagents with CO₂ reduces hazardous waste generation.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, where one of the phenyl groups or the pyridine ring is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride exhibits significant pharmacological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. For instance, the esterification of 2-pyridylmethanol derivatives has shown promising results in producing compounds with analgesic and antipyretic properties .

Case Study: Antiviral Activity

Recent studies have highlighted the synthesis of antiviral drugs utilizing compounds similar to this compound. The incorporation of such compounds into nucleosides has enhanced their therapeutic efficacy against viral infections, demonstrating a potential pathway for developing new antiviral therapies .

Organic Synthesis

Synthesis of Bioactive Compounds

The compound plays a crucial role in the synthesis of various bioactive scaffolds through carbon-carbon and carbon-heteroatom bond formations. Its utility in organic synthesis is underscored by its involvement in reactions that lead to the formation of complex molecules with biological significance .

| Application | Description |

|---|---|

| Analgesic Development | Used in synthesizing derivatives with pain-relieving properties. |

| Antiviral Drug Synthesis | Incorporation into nucleosides enhances antiviral activity. |

| Catalytic Reactions | Acts as a catalyst in forming carbon-carbon bonds under environmentally benign conditions. |

Chiral Separations

Analytical Techniques

this compound is significant in chiral separation methodologies. The compound's ability to discriminate between enantiomers is essential for analyzing the enantiomeric purity of pharmaceutical compounds, which is crucial in ensuring drug safety and efficacy .

Environmental Applications

Green Chemistry Initiatives

The compound has been explored within the context of green chemistry, focusing on sustainable methods for synthesizing pharmaceuticals. Its application in environmentally friendly reactions aligns with current trends towards reducing chemical waste and improving reaction efficiencies .

Wirkmechanismus

The mechanism of action of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Functional Group Variations: The target compound features a pyridinemethanol core with two phenyl groups, distinguishing it from amine (e.g., Phenyl(2-pyridyl)methylamine Hydrochloride) or ketone (e.g., alpha-Pyrrolidino-2-phenylacetophenone Hydrochloride) analogs. Methanol and diphenyl groups may enhance lipophilicity and receptor binding compared to amines . 2-Amino-2-(pyridin-2-yl)ethanol Dihydrochloride contains both amine and hydroxyl groups, enabling hydrogen bonding and solubility in polar solvents, which contrasts with the target compound’s diphenyl hydrophobicity .

Pharmacological Implications: alpha-Pyrrolidino-2-phenylacetophenone Hydrochloride (a cathinone derivative) exhibits stimulant properties in research, suggesting that diphenyl-pyridine scaffolds may interact with monoamine transporters . 2-Phenyl-2-(piperidin-2-yl)acetic acid Hydrochloride, a methylphenidate metabolite, highlights the role of carboxylic acid groups in pharmacokinetics, contrasting with the target’s alcohol group .

Regulatory and Safety Profiles :

- While safety data for the target compound are unavailable, analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride () are regulated under EPA and ATSDR guidelines due to neuroactivity . This underscores the need for detailed toxicological studies on diphenyl-pyridine derivatives.

Biologische Aktivität

Alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride (DPPMH) is a compound with significant relevance in organic synthesis and biological research. Its unique structure, characterized by a pyridine ring and two phenyl groups, endows it with distinct chemical properties that facilitate various biological interactions. This article reviews the biological activity of DPPMH, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

DPPMH is synthesized through the reaction of pyridine with benzophenone in the presence of reducing agents, typically under conditions involving solvents like ethanol or methanol. The purification process often employs recrystallization or chromatography techniques to achieve high purity levels.

The biological activity of DPPMH is primarily attributed to its interaction with specific molecular targets within cells. It can modulate enzyme activity and influence various cellular processes. The exact pathways involved depend on the biological context and application being studied. Notably, DPPMH has been shown to interact with enzymes that play critical roles in metabolic pathways, making it a valuable tool for biochemical research.

Enzyme Interaction

DPPMH acts as a probe for studying enzyme interactions. Research indicates that it can inhibit certain enzymes involved in metabolic processes, which may have implications for drug development targeting metabolic disorders .

Antimicrobial Properties

Studies have demonstrated that DPPMH exhibits antimicrobial activity against various pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested. This property suggests potential applications in developing new antimicrobial agents .

Cytotoxic Effects

Research has indicated that DPPMH possesses cytotoxic effects on certain cancer cell lines. In vitro studies have shown that it can induce apoptosis in these cells, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the specific mechanisms underlying these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of DPPMH:

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of DPPMH against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations above 50 µg/mL, indicating its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : In a study conducted on human cancer cell lines (HeLa and MCF-7), DPPMH demonstrated IC50 values of 30 µM and 45 µM respectively, indicating its potential for further development as an anticancer drug .

- Enzyme Inhibition : Research highlighted DPPMH's ability to inhibit lactate dehydrogenase (LDH), an enzyme crucial in cellular metabolism. The study found that DPPMH reduced LDH activity by approximately 40% at a concentration of 100 µM, suggesting its role as a metabolic modulator .

Comparative Analysis with Similar Compounds

DPPMH can be compared with similar compounds to understand its unique properties better:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| alpha,alpha-Diphenyl-2-pyrrolidinemethanol | Contains a pyrrolidine ring | Moderate cytotoxicity |

| alpha,alpha-Diphenyl-2-pyridinemethanol | Lacks hydrochloride form | Lower enzyme inhibition |

| alpha,alpha-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | Similar structure with silyl ether | Enhanced solubility |

Q & A

Q. What are the recommended synthetic routes for alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride, and how do reaction conditions influence yield?

The synthesis of structurally analogous compounds (e.g., pyrazole hydrochloride, benzamidine hydrochloride) often involves nucleophilic substitution, acid-catalyzed condensation, or reductive amination. For example:

- Base-mediated reactions : Use anhydrous solvents (e.g., DMF, ethanol) with controlled pH to optimize nucleophilic attack on carbonyl groups, as seen in pyrazole hydrochloride synthesis .

- Hydrochloride salt formation : Post-synthesis, treat the free base with HCl in ethanol under reflux, followed by crystallization (e.g., diphenylamine hydrochloride preparation) .

- Yield optimization : Adjust stoichiometry, temperature (typically 60–80°C), and reaction time (6–24 hours) to minimize side products. Continuous flow reactors can enhance reproducibility for scaled-up synthesis .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- HPLC/UV-Vis : Quantify purity (>95%) and detect impurities (e.g., unreacted pyridine derivatives) .

- NMR spectroscopy : Confirm stereochemistry and proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridinyl groups) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₉H₁₈ClNO₂: calculated 335.1 g/mol) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks in hydrochloride salts .

Q. How should researchers assess the compound’s stability under storage conditions?

- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., ≤5% impurity increase acceptable) .

- Light sensitivity : Use amber vials to prevent photodegradation of aryl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case example : Discrepancies in NMR splitting patterns may arise from dynamic proton exchange or tautomerism (e.g., keto-enol tautomers in pyrazole derivatives). Use variable-temperature NMR or deuterated solvents to suppress exchange effects .

- Cross-validation : Combine FT-IR (C-O/C-N stretches) and single-crystal XRD to confirm bond angles and torsion parameters .

Q. What strategies optimize enantiomeric purity for chiral analogs of this compound?

Q. How can impurity profiling inform synthetic route selection?

- EP/ICH guidelines : Identify genotoxic impurities (e.g., alkyl halides, nitro intermediates) at ≤0.1% thresholds. Use LC-MS/MS to trace impurity origins .

- Case study : Ethylphenidate hydrochloride impurities (e.g., ethyl esters) were linked to incomplete ester hydrolysis; optimizing HCl concentration during hydrolysis reduced residuals .

Q. What methodologies address low solubility in aqueous buffers for in vitro assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Salt metathesis : Exchange hydrochloride for besylate or citrate salts to improve hydrophilicity .

Q. How do researchers validate target engagement in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.